![molecular formula C10H14N2O4S B14199199 N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide CAS No. 919997-40-3](/img/structure/B14199199.png)
N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide is a compound with the molecular formula C16H18N2O4S. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a hydroxamic acid functional group, which is known for its ability to chelate metal ions and inhibit certain enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide typically involves the reaction of 2-phenylethylamine with chloroacetyl chloride to form N-(2-phenylethyl)chloroacetamide. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amide derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Acts as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Potential therapeutic agent for diseases involving metalloprotease activity, such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide involves its ability to chelate metal ions, which is crucial for its enzyme inhibitory activity. The hydroxamic acid group binds to the active site of metalloproteases, preventing the enzyme from interacting with its natural substrate. This inhibition can disrupt various biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]benzamide
- N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]propionamide
Uniqueness
N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide is unique due to its specific structure, which allows for strong chelation of metal ions and effective inhibition of metalloproteases. Compared to similar compounds, it may offer better selectivity and potency in its applications.
Properties
CAS No. |
919997-40-3 |
|---|---|
Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
N-hydroxy-2-(2-phenylethylsulfamoyl)acetamide |
InChI |
InChI=1S/C10H14N2O4S/c13-10(12-14)8-17(15,16)11-7-6-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2,(H,12,13) |
InChI Key |
JDXPPIVRPBZYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


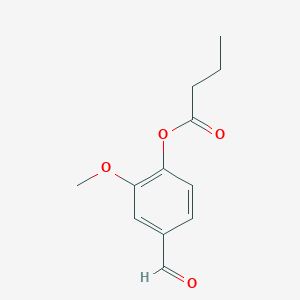
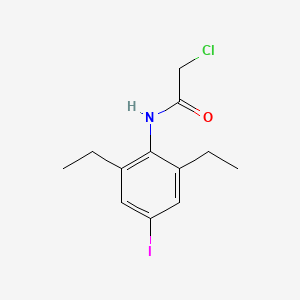
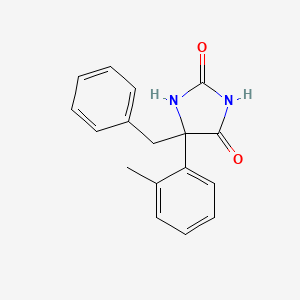
![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
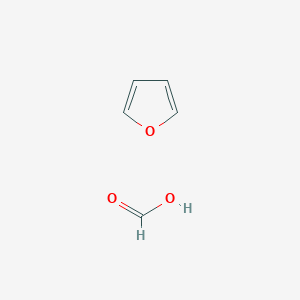
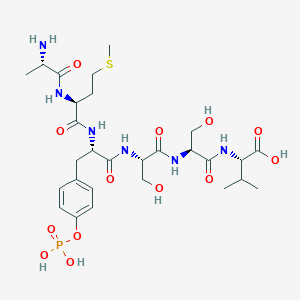

![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
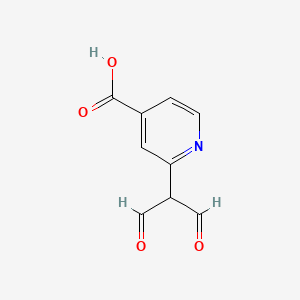
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)


![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
